5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
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Overview
Description
5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity. Industrial production methods often involve the use of acyclic reagents, which have been developed to efficiently produce these compounds on a large scale .
Chemical Reactions Analysis
5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Cycloaddition Reactions: These reactions involve the formation of a ring structure by the addition of two or more unsaturated molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amides, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and proteins, disrupting their normal function and leading to the desired biological effects . For example, it can inhibit the activity of carboxylesterase, translocator protein, and PDE10A, among others .
Comparison with Similar Compounds
5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is unique in its structure and biological activity compared to other similar compounds. Some similar compounds include zaleplon, indiplon, and ocinaplon, which are also pyrazolo[1,5-a]pyrimidines with sedative and anxiolytic properties . this compound stands out due to its trifluoromethyl group, which enhances its biological activity and stability .
Properties
IUPAC Name |
5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF3N3O/c19-17(26)14-9-16-23-13(8-15(18(20,21)22)25(16)24-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQTXQJERRXULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC(=NN4C(=C3)C(F)(F)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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